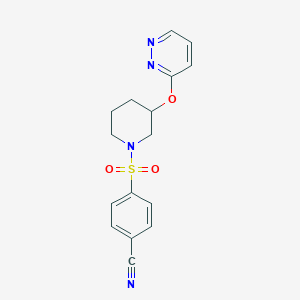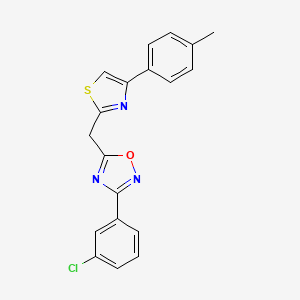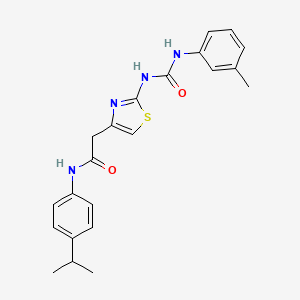
4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Pyridazine derivatives have shown a wide range of pharmacological activities, including antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs.
Antidepressant Properties
Some pyridazine derivatives have been found to have antidepressant effects . This suggests that they could be used in the treatment of depression and other mental health disorders.
Anti-hypertensive Effects
Pyridazine derivatives have also been found to have anti-hypertensive effects . They could potentially be used in the treatment of high blood pressure.
Anticancer Properties
Some pyridazine derivatives have shown anticancer properties . They could potentially be used in the development of new cancer treatments.
Antiplatelet Activity
Pyridazine derivatives have been found to have antiplatelet activity . This suggests that they could be used in the prevention of blood clots.
Antiulcer Properties
Some pyridazine derivatives have been found to have antiulcer properties . They could potentially be used in the treatment of ulcers.
Use in Agrochemicals
Various pyridazine derivatives are well known as agrochemicals . They could potentially be used in the development of new pesticides or herbicides.
Use in Solar Cell Materials
1,2,3-Triazole-fused pyrazines and pyridazines, which are related to pyridazine derivatives, have been incorporated into polymers for use in solar cells .
Mechanism of Action
Target of Action
Similar compounds with a piperidine moiety have been used in the design of drugs against a range of biological targets . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For example, piperidine derivatives have been used as inhibitors for certain kinases, blocking their activity and disrupting cellular signaling pathways .
Biochemical Pathways
For instance, piperidine derivatives have been used in the treatment of diseases like tuberculosis, indicating that they may affect the biochemical pathways involved in bacterial metabolism .
Result of Action
For instance, certain piperidine derivatives have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
properties
IUPAC Name |
4-(3-pyridazin-3-yloxypiperidin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c17-11-13-5-7-15(8-6-13)24(21,22)20-10-2-3-14(12-20)23-16-4-1-9-18-19-16/h1,4-9,14H,2-3,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTELNJKYDKGHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2816178.png)


![1-(2-methyl-1H-indol-3-yl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2816182.png)

![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816184.png)
![2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2816187.png)





